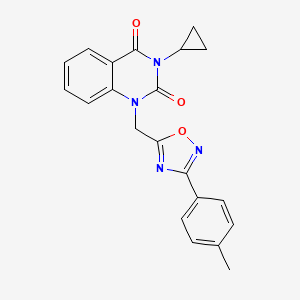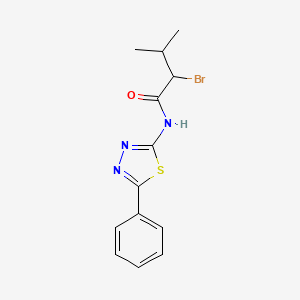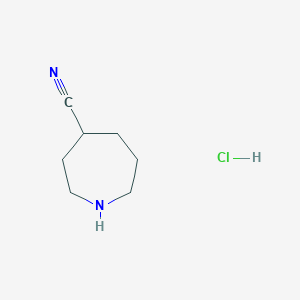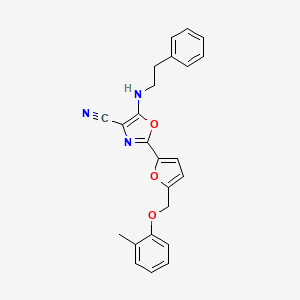![molecular formula C24H24N4O2 B2631302 5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1207040-25-2](/img/structure/B2631302.png)
5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Pyrazolopyridine derivatives, including structures similar to the compound , have been studied for their potential as corrosion inhibitors. For instance, Dandia et al. (2013) explored the synthesis of pyrazolo[3,4-b]pyridines using ultrasonic irradiation and evaluated their effectiveness in preventing corrosion of mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013). Similarly, Sudheer and Quraishi (2015) conducted studies on the corrosion inhibition effects of aryl pyrazole pyridine derivatives on copper in hydrochloric acid systems, demonstrating their utility in protecting metal surfaces (Sudheer & Quraishi, 2015).
2. Synthesis and Characterization
The compound and its related structures have been synthesized and characterized for various applications. For example, Lipson et al. (2015) described domino reactions of 3-methylpyrazol-5-amine with different reactants, leading to the formation of partially hydrogenated pyrazolopyridine derivatives, emphasizing the synthetic versatility of these compounds (Lipson et al., 2015). Nikpassand et al. (2010) reported on the ultrasound-promoted synthesis of fused polycyclic pyrazolopyridines, highlighting a rapid and efficient method for producing these compounds (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
3. Antimicrobial Activity
Al-Ghamdi (2019) synthesized novel pyrazole derivatives, including pyrazolopyridines, and screened them for antimicrobial activities. This study underscores the potential biomedical applications of such compounds (Al-Ghamdi, 2019).
4. Molecular Conformation and Hydrogen Bonding
Studies by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines focused on their synthesis, molecular conformations, and hydrogen bonding in different dimensions, contributing to our understanding of their structural properties (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
5. Tautomerism and Structural Transformation Studies
Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, including pyrazolo[4,3-c]pyridines, highlighting the structural transformations these compounds undergo in different conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Propiedades
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-30-20-8-6-17(7-9-20)15-27-24(29)18-10-12-28(13-11-18)23-19(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,18H,10-13,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZBDCUIRLSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)


![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)

![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)
